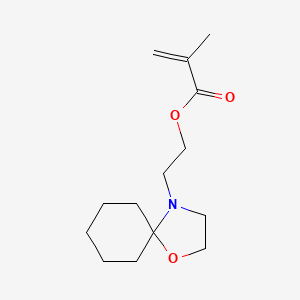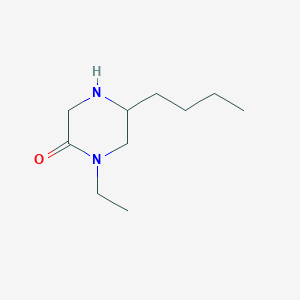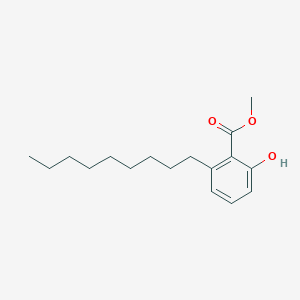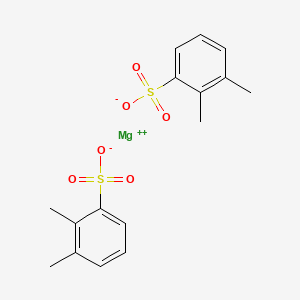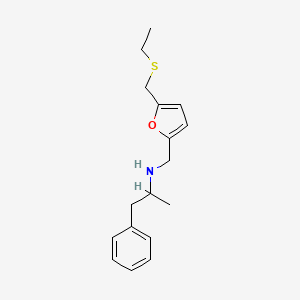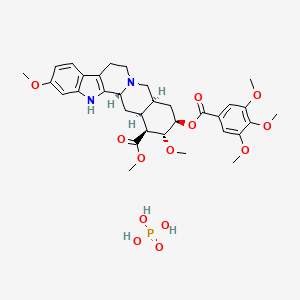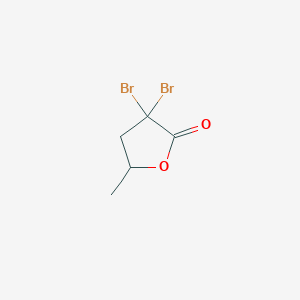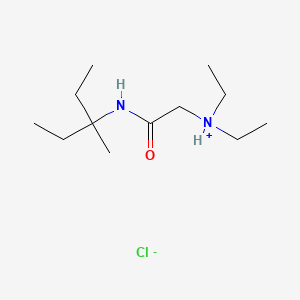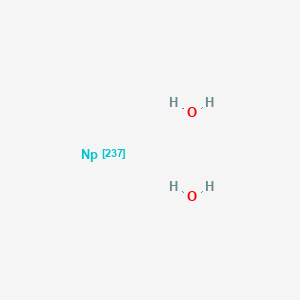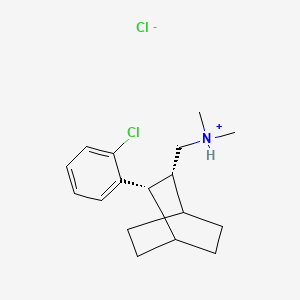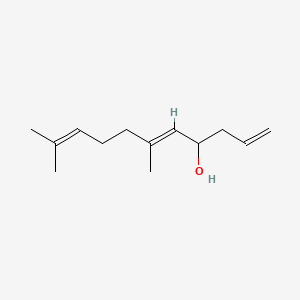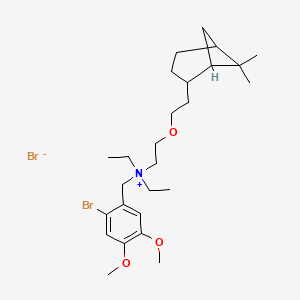![molecular formula C25H32N2O7 B13748916 Methyl 7-(acetyloxy)-6-methoxy-2-[2-(5-methoxy-1h-indol-3-yl)ethyl]-3-oxodecahydroisoquinoline-5-carboxylate CAS No. 27124-12-5](/img/structure/B13748916.png)
Methyl 7-(acetyloxy)-6-methoxy-2-[2-(5-methoxy-1h-indol-3-yl)ethyl]-3-oxodecahydroisoquinoline-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 18-beta-acetoxy-10,17-alpha-dimethoxy-3-oxo-2,3-seco-20-alpha-yohimbane-16-beta-carboxylate is a complex organic compound with potential biological activity. Its intricate structure suggests it may have unique properties that could be valuable in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 18-beta-acetoxy-10,17-alpha-dimethoxy-3-oxo-2,3-seco-20-alpha-yohimbane-16-beta-carboxylate involves multiple steps, typically starting with the preparation of the yohimbane skeleton. This is followed by specific functional group modifications to introduce the acetoxy, dimethoxy, and carboxylate groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures to handle potentially hazardous reagents and intermediates .
化学反応の分析
Types of Reactions
Methyl 18-beta-acetoxy-10,17-alpha-dimethoxy-3-oxo-2,3-seco-20-alpha-yohimbane-16-beta-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds with different properties.
Reduction: This reaction can reduce specific functional groups, altering the compound’s reactivity and stability.
Substitution: This reaction can replace one functional group with another, potentially enhancing or diminishing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized derivative, while reduction could produce a more reduced form of the compound .
科学的研究の応用
Chemistry: It can be used as a precursor for synthesizing other complex molecules.
Biology: Its biological activity may make it useful in studying cellular processes and interactions.
Medicine: It could be investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Its unique structure might make it valuable in developing new materials or chemical processes.
作用機序
The mechanism by which Methyl 18-beta-acetoxy-10,17-alpha-dimethoxy-3-oxo-2,3-seco-20-alpha-yohimbane-16-beta-carboxylate exerts its effects likely involves interactions with specific molecular targets and pathways. These could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved .
類似化合物との比較
Similar Compounds
Similar compounds to Methyl 18-beta-acetoxy-10,17-alpha-dimethoxy-3-oxo-2,3-seco-20-alpha-yohimbane-16-beta-carboxylate include other yohimbane derivatives with modifications to the functional groups. Examples include:
- Yohimbine
- Rauwolscine
- Corynanthine
Uniqueness
What sets Methyl 18-beta-acetoxy-10,17-alpha-dimethoxy-3-oxo-2,3-seco-20-alpha-yohimbane-16-beta-carboxylate apart is its specific combination of functional groups, which may confer unique biological activities and chemical properties.
特性
CAS番号 |
27124-12-5 |
|---|---|
分子式 |
C25H32N2O7 |
分子量 |
472.5 g/mol |
IUPAC名 |
methyl 7-acetyloxy-6-methoxy-2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-oxo-1,4,4a,5,6,7,8,8a-octahydroisoquinoline-5-carboxylate |
InChI |
InChI=1S/C25H32N2O7/c1-14(28)34-21-9-16-13-27(22(29)11-19(16)23(24(21)32-3)25(30)33-4)8-7-15-12-26-20-6-5-17(31-2)10-18(15)20/h5-6,10,12,16,19,21,23-24,26H,7-9,11,13H2,1-4H3 |
InChIキー |
BTQSFHGEXFKNQE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1CC2CN(C(=O)CC2C(C1OC)C(=O)OC)CCC3=CNC4=C3C=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


